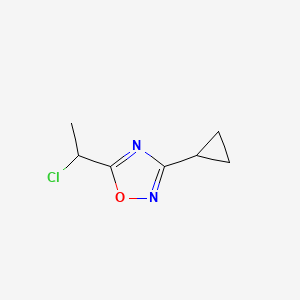

5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole

Descripción

5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole (Molecular Formula: C₆H₇ClN₂O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a 1-chloroethyl moiety at position 3. The compound’s SMILES notation is C1CC1C2=NOC(=N2)CCl, and its InChIKey is YWRZTXKBYCOPMY-UHFFFAOYSA-N .

This compound has been utilized in organic synthesis and pharmaceutical research, particularly as a precursor for RNAse inhibitors .

Propiedades

IUPAC Name |

5-(1-chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4(8)7-9-6(10-11-7)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXBALGEBUGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approaches to 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves heterocyclization reactions between amidoximes and carboxylic acid derivatives or 1,3-dipolar cycloadditions of nitriles and nitrile oxides. The 1,2,4-oxadiazole ring can be constructed by various methods that differ mainly by the nature of starting materials and cyclization conditions.

- Cyclization of amidoximes with acyl chlorides or activated carboxylic acids: Amidoximes react with acyl chlorides or esters under reflux or mild conditions to form the oxadiazole ring. Catalysts such as tetra-n-butylammonium fluoride (TBAF) or pyridine improve yields and reaction rates.

- Cyclization involving amidoximes and carboxylic acid anhydrides or coupling reagents: Use of coupling agents like EDC, DCC, or CDI facilitates ring closure with better regioselectivity and yields.

- 1,3-Dipolar cycloaddition of nitrile oxides to nitriles: This method is employed for constructing the oxadiazole ring under milder conditions.

These methods have been reviewed extensively in the literature, with yields varying widely depending on the substituents and reaction conditions (see Table 1 below).

Specific Considerations for 5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole

The presence of the 1-chloroethyl substituent suggests that chlorination steps or chlorinated precursors are involved in the synthetic route. The cyclopropyl group at position 3 can be introduced via appropriate cyclopropyl-containing carboxylic acid derivatives or acyl chlorides.

- Preparation of the amidoxime intermediate: Starting from a cyclopropyl-containing nitrile or carboxylic acid derivative, amidoxime formation is achieved by reaction with hydroxylamine.

- Acylation with a 1-chloroethyl-containing acyl chloride or activated acid: The amidoxime is then reacted with 1-chloroethyl acyl chloride or an equivalent activated derivative to induce cyclization, forming the oxadiazole ring with the desired substitution pattern.

- Cyclization conditions: The reaction is typically carried out under reflux in solvents such as toluene or THF, often in the presence of bases like potassium carbonate or catalytic amounts of pyridine or TBAF to promote ring closure.

- Purification and isolation: The product is purified by recrystallization or chromatography to obtain this compound in high purity.

Comparative Data on Oxadiazole Synthesis Methods

Research Findings and Mechanistic Insights

- The cyclization of amidoximes with acyl chlorides proceeds via nucleophilic attack of the amidoxime nitrogen on the acyl carbon, followed by ring closure and elimination of HCl.

- Use of bases such as pyridine scavenges HCl and drives the reaction forward.

- Regioselectivity is influenced by the nature of substituents on both amidoxime and acyl components.

- The chloroethyl group can be introduced either by using a pre-chlorinated acyl chloride or by subsequent chlorination of the ethyl substituent post-cyclization.

- Cyclopropyl substituents are stable under typical oxadiazole synthesis conditions, allowing their introduction via the amidoxime precursor.

Summary Table: Proposed Synthetic Route for this compound

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of cyclopropyl amidoxime | Cyclopropyl nitrile + hydroxylamine hydrochloride, base, aqueous/organic solvent | Forms amidoxime intermediate |

| 2 | Acylation with 1-chloroethyl acyl chloride | 1-chloroethyl acyl chloride, base (pyridine or K2CO3), reflux in toluene or THF | Cyclization to oxadiazole ring |

| 3 | Purification | Recrystallization or chromatography | Isolate pure this compound |

Análisis De Reacciones Químicas

Types of Reactions

5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or acetonitrile and may require heating.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and may be conducted under high-pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction can produce different oxidized or reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 5-(1-chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole is being investigated as a potential pharmacophore in drug development. Its structure allows for interactions with biological targets, making it a candidate for antimicrobial and anticancer therapies. The mechanism of action often involves the compound's ability to form covalent bonds with nucleophilic sites in proteins or DNA, inhibiting essential biological processes .

Materials Science

Novel Materials Development

The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its heterocyclic nature allows for the exploration of new functionalities in material applications, potentially leading to advancements in electronics and photonics .

Organic Synthesis

Building Block for Complex Compounds

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as substitution, oxidation, and cycloaddition—enables the creation of diverse derivatives that can be utilized across multiple chemical research domains .

Reaction Mechanisms

The compound can undergo several types of reactions:

- Substitution Reactions : The chloroethyl group can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction : It can be oxidized or reduced under specific conditions to yield different derivatives.

- Cycloaddition Reactions : The oxadiazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium azide, potassium thiocyanate | DMF or acetonitrile; heating |

| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents |

| Reduction | Sodium borohydride | Anhydrous conditions |

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved the inhibition of bacterial enzyme activity through covalent modification.

Case Study 2: Material Science Applications

Research highlighted the use of this compound in creating conductive polymers. The incorporation of this compound into polymer matrices enhanced their electrical conductivity and thermal stability.

Mecanismo De Acción

The mechanism of action of 5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites in proteins or DNA.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Substituent Variations at Position 3

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a)

- Structure : Phenyl group at position 3, chloromethyl at position 4.

- Synthesis : Yielded 80% via reaction of benzonitrile derivatives with hydroxylamine hydrochloride .

- Properties :

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-1,2,4-oxadiazole

- Structure : Combines a cyclopropane ring fused with a phenyl group at position 3.

- Properties :

Substituent Variations at Position 5

5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole

- Structure : Ethyl group at position 3, chloromethyl at position 5.

- Properties :

- CAS: 50737-34-3; Molecular Weight: 158.59 g/mol .

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole Hydrochloride

- Structure : Azetidine-derived substituent at position 5.

- Properties :

Actividad Biológica

5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 172.61 g/mol

- Structural Features : Incorporates a cyclopropyl group and a chloroethyl substituent, which contribute to its unique chemical properties.

Biological Activities

Oxadiazoles, including this compound, have been recognized for their potential in medicinal chemistry due to various biological activities such as:

- Antimicrobial Effects : Some oxadiazoles exhibit significant antibacterial and antifungal properties. For instance, studies have shown that oxadiazole derivatives can inhibit growth in various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound may exhibit anticancer activity through mechanisms such as apoptosis induction and enzyme inhibition. For example, related oxadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines with IC values in the micromolar range .

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized that similar compounds may interact with biological targets such as enzymes or receptors. Potential mechanisms include:

- Enzyme Inhibition : Oxadiazoles may inhibit enzymes involved in critical cellular processes. For instance, some derivatives have been shown to selectively inhibit carbonic anhydrases (CAs), which are important in cancer metabolism .

- Cell Signaling Interference : Molecular docking studies suggest strong binding affinities with proteins involved in cell signaling pathways, which could lead to therapeutic effects .

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds highlights variations in biological activity based on minor modifications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | Contains chloromethyl instead of chloroethyl | Potentially different reactivity due to substitution |

| 5-(Ethyl)-3-cyclopropyl-1,2,4-oxadiazole | Ethyl group instead of chloroethyl | May exhibit different biological activities |

| 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole | Bromomethyl substitution | Enhanced reactivity compared to chloro derivatives |

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Anticancer Activity : A study reported that certain oxadiazole derivatives exhibited IC values ranging from 0.65 to 2.41 µM against breast cancer cell lines (MCF-7), indicating promising anticancer properties .

- Antimicrobial Efficacy : Another study found that specific oxadiazole derivatives showed strong bactericidal effects against Gram-positive bacteria like Staphylococcus epidermidis and Gram-negative strains .

- Mechanistic Insights : Research into the molecular docking of oxadiazoles suggests interactions with key proteins involved in cancer progression and metabolism .

Q & A

Q. What methodologies enable the integration of this compound into metal-organic frameworks (MOFs) or polymer composites?

- Answer : The chloroethyl group acts as a linker for post-synthetic modification (PSM) in MOFs. For example, Zr-based UiO-66-NH₂ reacts with the compound’s Cl group via nucleophilic substitution, creating functionalized pores for gas storage. In polymers, radical-initiated copolymerization with styrene derivatives enhances thermal stability (TGA analysis shows decomposition >300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.